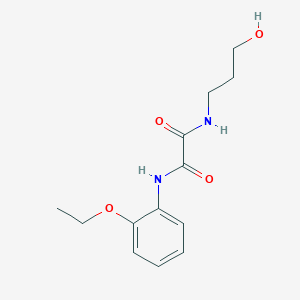![molecular formula C11H14NNaO4S B5015277 Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate is an organic compound with the molecular formula C11H14NNaO4S It is a sodium salt derivative of ethanesulfonic acid, featuring a phenylacetyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate typically involves the reaction of 2-phenylacetic acid with methylamine to form the intermediate 2-phenylacetylmethylamine. This intermediate is then reacted with ethanesulfonic acid in the presence of sodium hydroxide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalyst: Sodium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to form simpler amines or alcohols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Water, ethanol, dichloromethane
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted ethanesulfonates
Scientific Research Applications
Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate involves its interaction with specific molecular targets. The phenylacetyl group allows it to bind to certain enzymes or receptors, modulating their activity. The sulfonate group enhances its solubility and facilitates its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(methylamino)ethanesulfonate
- Sodium 2-(phenylacetyl)aminoethanesulfonate
- Sodium 2-(dodecanoyl)aminoethanesulfonate
Uniqueness
Sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate is unique due to its combination of a phenylacetyl group and a sulfonate group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
sodium;2-[methyl-(2-phenylacetyl)amino]ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.Na/c1-12(7-8-17(14,15)16)11(13)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSZHLSJFTMNT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)[O-])C(=O)CC1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)

![N-{1-[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5015225.png)
![1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B5015227.png)


![8-Methoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylquinoline](/img/structure/B5015255.png)
![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B5015270.png)
![N-cyclopentyl-4-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)


